molecular formula C7H2BrF2IO B2586353 3-Bromo-2,6-difluoro-5-iodobenzaldehyde CAS No. 2256060-12-3

3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Cat. No.: B2586353
CAS No.: 2256060-12-3
M. Wt: 346.897
InChI Key: MSRWUZJGCWDJJZ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-iodobenzaldehyde is an aromatic compound with the molecular formula C7H2BrF2IO It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of a benzaldehyde derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of the halogen atoms at the desired positions on the benzaldehyde ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-2,6-difluoro-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-2,6-difluoro-5-iodobenzaldehyde exerts its effects depends on its interaction with molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-difluoro-5-iodobenzene
  • 4-Bromo-2,6-difluoroiodobenzene

Uniqueness

3-Bromo-2,6-difluoro-5-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzaldehyde ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-bromo-2,6-difluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2IO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWUZJGCWDJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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